An In-depth Technical Guide to 2-(Difluoromethyl)pyridin-4-ol Hydrochloride (CAS 2733767-06-9)
An In-depth Technical Guide to 2-(Difluoromethyl)pyridin-4-ol Hydrochloride (CAS 2733767-06-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(difluoromethyl)pyridin-4-ol and its hydrochloride salt, 2-(difluoromethyl)pyridin-4-ol hydrochloride (CAS 2733767-06-9). The introduction of a difluoromethyl (-CHF₂) group into small molecules is a pivotal strategy in modern medicinal chemistry, offering a unique combination of lipophilicity and hydrogen bond donor capabilities that can significantly enhance a compound's pharmacokinetic and pharmacodynamic profile. This guide delineates the physicochemical properties, synthesis, and characterization of this important heterocyclic building block. While specific biological activity data for this compound is not extensively published, this document explores the broader significance of difluoromethylated pyridinols in drug discovery and their potential applications as key intermediates in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Difluoromethyl Group in Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in various biological interactions.[1] The strategic functionalization of this ring system is a cornerstone of drug design. In recent years, the difluoromethyl (-CHF₂) group has emerged as a valuable substituent in medicinal chemistry.[2] Unlike the more common trifluoromethyl (-CF₃) group, the -CHF₂ moiety is a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl and thiol groups.[3][4] This unique property can lead to improved membrane permeability and enhanced binding affinity to biological targets.[3]
The placement of the difluoromethyl group at the 2-position of a pyridin-4-ol core creates a molecule with significant potential as a versatile building block for the synthesis of more complex bioactive molecules. The pyridin-4-ol tautomer exists in equilibrium with its corresponding pyridone form, offering multiple avenues for further chemical modification. The hydrochloride salt of this compound, 2-(difluoromethyl)pyridin-4-ol hydrochloride, offers improved solubility and handling characteristics, making it an attractive starting material for library synthesis and lead optimization campaigns.
Physicochemical Properties and Tautomerism
A clear distinction must be made between the free base and its hydrochloride salt.
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2-(Difluoromethyl)pyridin-4-ol (Free Base)
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2-(Difluoromethyl)pyridin-4-ol hydrochloride
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CAS Number: 2733767-06-9[7]
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The core structure, 2-(difluoromethyl)pyridin-4-ol, exists as a mixture of tautomers: the pyridin-4-ol and the 2-(difluoromethyl)-1H-pyridin-4-one form. The equilibrium between these forms can be influenced by the solvent and pH.
| Property | 2-(Difluoromethyl)pyridin-4-ol | 2-(Difluoromethyl)pyridin-4-ol hydrochloride |
| Molecular Formula | C₆H₅F₂NO | C₆H₆ClF₂NO |
| Molecular Weight | 145.11 g/mol [5][6] | 181.57 g/mol [7] |
| Physical Form | Solid or liquid[5][6] | Data not available |
| Storage | Inert atmosphere, 2-8°C[5][6] | Room Temperature[7] |
Synthesis and Mechanistic Considerations
The synthesis of 2-(difluoromethyl)pyridin-4-ol and its hydrochloride salt is not extensively detailed in publicly available literature. However, the construction of such molecules can be approached through several established synthetic strategies for the difluoromethylation of pyridine rings.
General Approaches to Difluoromethylation of Pyridines
The introduction of a difluoromethyl group onto a pyridine ring is a significant area of research.[1] Key strategies include:
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De Novo Ring Construction: Building the difluoromethyl-substituted pyridine ring from acyclic precursors. This approach offers high regioselectivity.
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Late-Stage C-H Difluoromethylation: Directly functionalizing a pre-existing pyridine ring. This is highly desirable for the rapid diversification of drug-like molecules. Recent advancements have utilized radical-mediated processes for site-selective meta- and para-difluoromethylation.[8]
Plausible Synthetic Workflow
A logical synthetic route to 2-(difluoromethyl)pyridin-4-ol hydrochloride would likely involve the synthesis of the free base followed by salt formation. A potential, though not explicitly documented, synthetic pathway is outlined below. This workflow is based on established methods for the N-difluoromethylation of pyridones.[3][9]
Caption: Plausible synthetic workflow for 2-(difluoromethyl)pyridin-4-ol hydrochloride.
Detailed Hypothetical Protocol
The following protocol is a scientifically informed projection based on similar transformations and should be optimized for safety and yield.
Step 1: Synthesis of N-(difluoromethyl)-4-methoxypyridinium salt [3][9]
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To a solution of 4-methoxypyridine in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and THF), add 5 molar equivalents of ethyl bromodifluoroacetate.
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Heat the reaction mixture at 60°C for 24 hours with continuous stirring.
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The reaction proceeds via N-alkylation, followed by in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridinium salt.
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Monitor the reaction by an appropriate method (e.g., LC-MS or ¹H NMR).
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Upon completion, remove the solvent under reduced pressure. The crude product may be used directly in the next step or purified by column chromatography.
Step 2: Demethylation to 2-(Difluoromethyl)pyridin-4-ol
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The N-(difluoromethyl)-4-methoxypyridinium salt is then subjected to demethylation. This can be achieved using various reagents, such as hydrobromic acid or boron tribromide.
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The choice of reagent and reaction conditions will depend on the stability of the difluoromethyl group under acidic conditions.
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After the reaction is complete, a standard aqueous workup followed by extraction with an organic solvent would be performed.
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Purification by column chromatography would likely be necessary to isolate the pure 2-(difluoromethyl)pyridin-4-ol.
Step 3: Formation of 2-(Difluoromethyl)pyridin-4-ol hydrochloride
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Dissolve the purified 2-(difluoromethyl)pyridin-4-ol in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
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Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).
-
The hydrochloride salt should precipitate from the solution.
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Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 2-(difluoromethyl)pyridin-4-ol hydrochloride.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms. The coupling constant (²JH-F) is typically in the range of 50-60 Hz.
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Aromatic protons on the pyridine ring will show characteristic shifts and coupling patterns. The protonation of the pyridine nitrogen in the hydrochloride salt will lead to a downfield shift of the aromatic protons compared to the free base.
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The hydroxyl proton of the pyridin-4-ol tautomer may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
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-
¹³C NMR:
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The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), with a coupling constant typically in the range of 230-250 Hz.
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The carbons of the pyridine ring will show characteristic chemical shifts, which will be influenced by the electron-withdrawing nature of the difluoromethyl group and the tautomeric equilibrium.
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-
¹⁹F NMR:
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The two fluorine atoms of the difluoromethyl group are expected to give a doublet due to coupling with the proton (²JF-H), with a coupling constant consistent with that observed in the ¹H NMR spectrum. The chemical shift will be in the characteristic range for difluoromethyl groups attached to an aromatic ring.
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Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): For the free base, the protonated molecule [M+H]⁺ would be expected at m/z 146.0412.[10] For the hydrochloride salt, the molecular ion of the free base would be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Characteristic C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹.
-
O-H stretching of the hydroxyl group in the pyridin-4-ol tautomer would appear as a broad band in the region of 3200-3600 cm⁻¹.
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C=O stretching of the pyridone tautomer would be observed around 1640-1680 cm⁻¹.
-
Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
Applications in Drug Discovery and Development
While specific applications of 2-(difluoromethyl)pyridin-4-ol hydrochloride are not yet widely reported, its structural motifs suggest significant potential in several therapeutic areas.
Role as a Bioisostere
As previously mentioned, the difluoromethyl group is a known bioisostere of the hydroxyl and thiol groups.[3][4] This allows for the strategic replacement of these functional groups in known bioactive molecules to improve properties such as:
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Metabolic Stability: The C-F bond is stronger than the C-H bond, making the difluoromethyl group more resistant to metabolic oxidation.
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Lipophilicity: The -CHF₂ group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
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Binding Interactions: The hydrogen atom of the -CHF₂ group can act as a hydrogen bond donor, allowing for novel or enhanced interactions with protein targets.
Potential as a Scaffold for Kinase Inhibitors
The pyridin-4-ol scaffold is a common feature in many kinase inhibitors. The ability to introduce a difluoromethyl group at the 2-position provides a novel vector for exploring structure-activity relationships and improving drug-like properties. The 2-difluoromethylpyridine moiety has been explored as a bioisosteric replacement for pyridine-N-oxide in the design of quorum sensing inhibitors.[4]
Intermediate for Agrochemicals
Fluorinated pyridines are important intermediates in the synthesis of various herbicides and pesticides.[1] The unique properties of the difluoromethyl group could be leveraged to develop new agrochemicals with improved efficacy and environmental profiles.
Safety and Handling
Based on available safety data for the free base, 2-(difluoromethyl)pyridin-4-ol is classified as an irritant.[5]
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
It is reasonable to assume that the hydrochloride salt will have a similar hazard profile, and appropriate precautions should be taken.
Conclusion
2-(Difluoromethyl)pyridin-4-ol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. The presence of the difluoromethyl group offers a unique set of properties that can be exploited to enhance the biological and physicochemical characteristics of lead compounds. While detailed synthetic and application data for this specific compound remain limited in the public domain, the principles of modern synthetic organic chemistry provide a clear path to its preparation and utilization. As the demand for novel fluorinated scaffolds continues to grow, the importance of intermediates such as 2-(difluoromethyl)pyridin-4-ol hydrochloride in the development of new therapeutics and agrochemicals is expected to increase significantly.
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